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molecular formula C14H15ClN2O2S B8407948 n-[2-(4-Aminophenyl)ethyl]-4-chlorobenzenesulphonamide

n-[2-(4-Aminophenyl)ethyl]-4-chlorobenzenesulphonamide

Cat. No. B8407948
M. Wt: 310.8 g/mol
InChI Key: JPZJDJXBSCXECQ-UHFFFAOYSA-N
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Patent
US06589956B2

Procedure details

47.5 ml of triethylamine and then, in portions, 72 g of 4-chlorobenzenesulphonyl chloride, are added at ambient temperature to a solution of 46.5 g (340 mmol) of 4-(2-aminoethyl)aniline in a liter of dichloromethane. The mixture is then stirred for one night and subsequently filtered. The solid obtained is washed with water and dried using a dessicator to yield the expected product.
Quantity
47.5 mL
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
46.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([S:15](Cl)(=[O:17])=[O:16])=[CH:11][CH:10]=1.[NH2:19][CH2:20][CH2:21][C:22]1[CH:28]=[CH:27][C:25]([NH2:26])=[CH:24][CH:23]=1>ClCCl>[NH2:26][C:25]1[CH:27]=[CH:28][C:22]([CH2:21][CH2:20][NH:19][S:15]([C:12]2[CH:13]=[CH:14][C:9]([Cl:8])=[CH:10][CH:11]=2)(=[O:17])=[O:16])=[CH:23][CH:24]=1

Inputs

Step One
Name
Quantity
47.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
72 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
46.5 g
Type
reactant
Smiles
NCCC1=CC=C(N)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is then stirred for one night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
subsequently filtered
CUSTOM
Type
CUSTOM
Details
The solid obtained
WASH
Type
WASH
Details
is washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)CCNS(=O)(=O)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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